

Application Notes and Protocols for Labeling Antibodies with Cy3.5 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5 acetate

Cat. No.: B15552814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Cy3.5 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins, particularly antibodies, due to their efficient and specific reaction with primary amines (-NH₂) present on lysine residues and the N-terminus of the protein.^{[1][2]} This process forms a stable amide bond, resulting in a fluorescently labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.^[3] Cy3.5 is a bright and photostable cyanine dye with excitation and emission maxima in the orange-red region of the spectrum, making it a suitable fluorophore for various fluorescence-based applications.

The following protocol outlines the necessary reagents, step-by-step instructions for the labeling reaction, purification of the conjugate, and calculation of the degree of labeling (DOL), which is a critical parameter for ensuring the quality and reproducibility of the labeled antibody.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful labeling of antibodies with Cy3.5 NHS ester is provided in Table 1.

Reagent/Material	Specifications
Antibody	Purified IgG, 1-10 mg/mL in an amine-free buffer (e.g., PBS)
Cy3.5 NHS Ester	High-purity, stored at -20°C, desiccated and protected from light
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5
Anhydrous Solvent	Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Purification System	Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
Elution/Dialysis Buffer	Phosphate-Buffered Saline (PBS), pH 7.4
Spectrophotometer	Capable of measuring absorbance at 280 nm and ~591 nm
Microcentrifuge Tubes	1.5 mL or appropriate size for reaction volume
Pipettes and Tips	Calibrated for accurate liquid handling

Table 1. Materials and Reagents Required for Antibody Labeling.

Experimental Protocol

The following protocol is a general guideline for labeling IgG antibodies. The optimal conditions, particularly the molar ratio of dye to antibody, may need to be determined empirically for each specific antibody and application.

Antibody Preparation

- **Buffer Exchange:** The antibody solution must be free of any amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., bovine serum albumin), as these will compete with the antibody for reaction with the NHS ester.^[4] If necessary, exchange the antibody buffer to 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) using dialysis or a desalting column.

- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Labeling efficiency can be lower at concentrations below 2 mg/mL.

Preparation of Cy3.5 NHS Ester Stock Solution

- Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved. NHS esters are moisture-sensitive and should be used immediately after reconstitution.^[5]

Antibody Labeling Reaction

- **Molar Ratio Calculation:** Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar ratio of Cy3.5 NHS ester to antibody. The optimal ratio can vary and may need to be optimized.
- **Reaction Incubation:** While gently vortexing, slowly add the calculated volume of the Cy3.5 NHS ester stock solution to the antibody solution.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during the incubation can improve labeling efficiency.

Purification of the Labeled Antibody

- **Removal of Unreacted Dye:** It is crucial to remove any unconjugated Cy3.5 NHS ester from the labeled antibody. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
- **Size-Exclusion Chromatography:**
 - Equilibrate the column with PBS (pH 7.4).
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled antibody with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules. Collect the colored fractions corresponding to the

antibody.

- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette (10K MWCO).
 - Dialyze against a large volume of PBS (pH 7.4) at 4°C for at least 24 hours, with at least three buffer changes.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.^[6] It is an important quality control parameter that affects the fluorescence intensity and functionality of the labeled antibody.^[7]

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified, labeled antibody solution at 280 nm (A₂₈₀) and at the absorption maximum of Cy3.5 (~591 nm, A_{max}).^[8] Dilute the sample in PBS if the absorbance readings are outside the linear range of the spectrophotometer.
- DOL Calculation: Use the following formulas to calculate the DOL.

Parameter	Formula
Corrected A ₂₈₀	$A_{280corr} = A_{280} - (A_{max} \times CF_{280})$
Molar Concentration of Antibody	$[Antibody] (M) = A_{280corr} / \epsilon_{Ab}$
Molar Concentration of Cy3.5	$[Cy3.5] (M) = A_{max} / \epsilon_{Cy3.5}$
Degree of Labeling (DOL)	$DOL = [Cy3.5] / [Antibody]$

Table 2. Formulas for Calculating the Degree of Labeling (DOL).

Where:

- A₂₈₀: Absorbance of the labeled antibody at 280 nm.

- Amax: Absorbance of the labeled antibody at the excitation maximum of Cy3.5 (~591 nm).[8]
- CF280: Correction factor for the absorbance of Cy3.5 at 280 nm. For Cy3.5 NHS ester, this value is approximately 0.22.[8]
- ϵ_{Ab} : Molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.
- $\epsilon_{Cy3.5}$: Molar extinction coefficient of Cy3.5 at its absorption maximum. This value is approximately 116,000 M⁻¹cm⁻¹. [4][8]

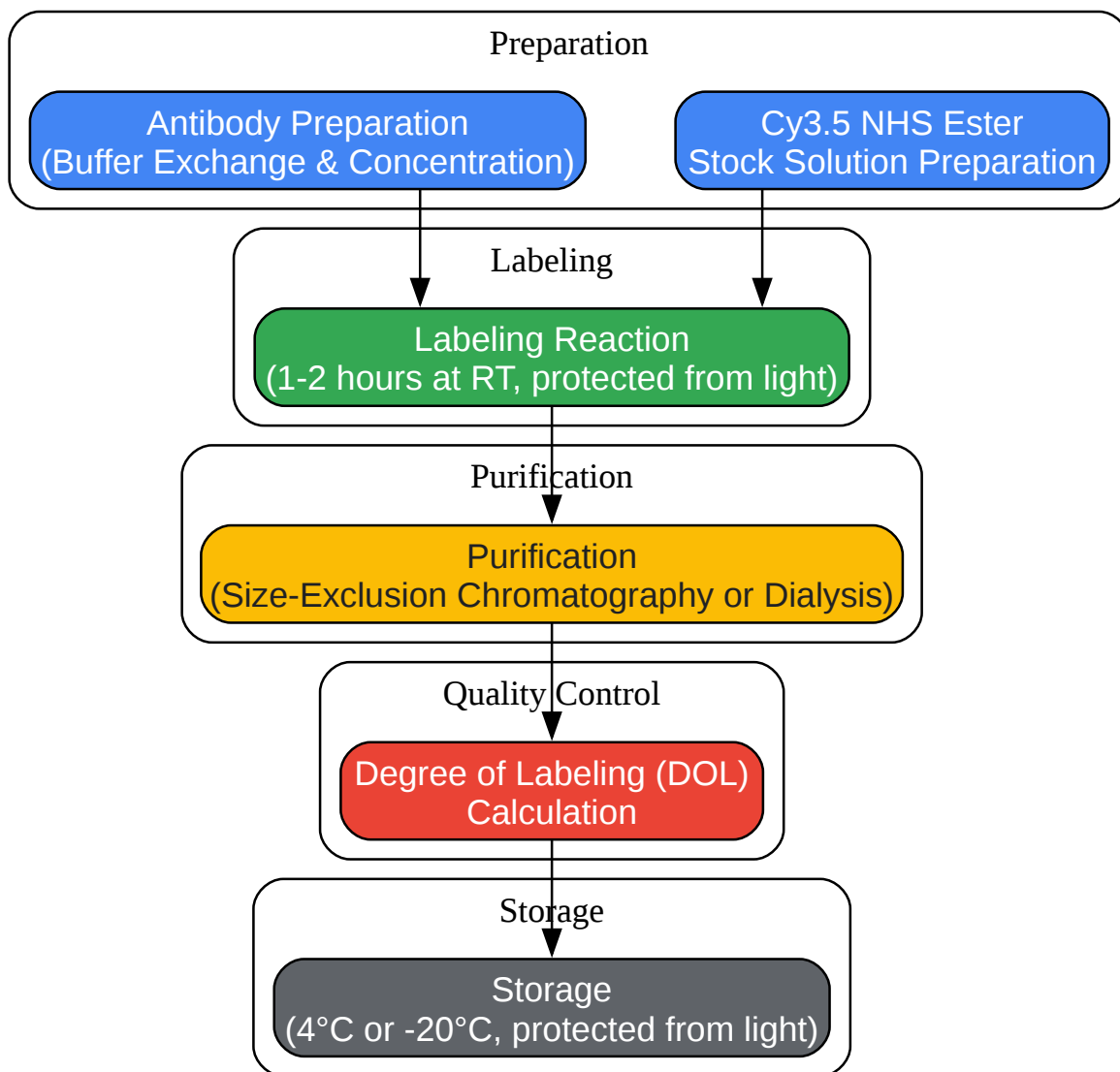
An optimal DOL for most applications is between 2 and 10.[7] A very high DOL can lead to fluorescence quenching and may affect the antibody's binding affinity.[7]

Storage of the Labeled Antibody

Store the purified, labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light. If the antibody concentration is low (<1 mg/mL), adding a stabilizer such as bovine serum albumin (BSA) at 1-10 mg/mL can prevent denaturation and non-specific binding.

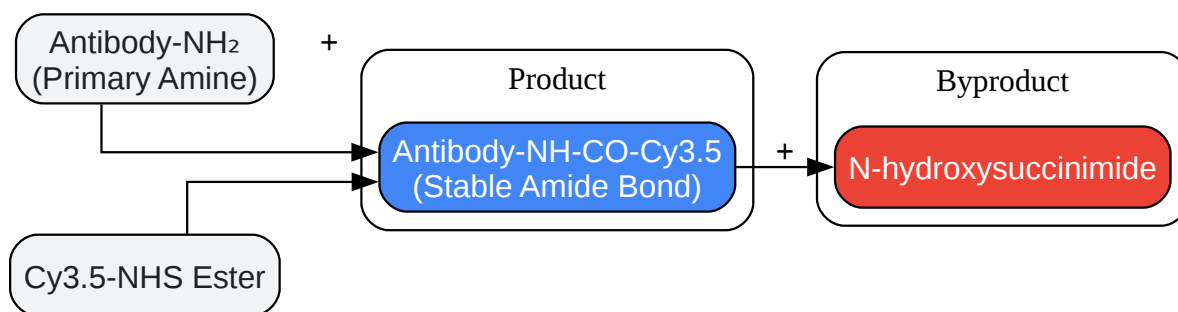
Experimental Workflow and Chemical Reaction

The following diagrams illustrate the experimental workflow for labeling antibodies with Cy3.5 NHS ester and the underlying chemical reaction.



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for labeling antibodies with Cy3.5 NHS ester.



[Click to download full resolution via product page](#)

Figure 2. Chemical reaction between an antibody's primary amine and Cy3.5 NHS ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy3.5 NHS ester, 2231670-86-1 | BroadPharm [broadpharm.com]
- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Antibodies with Cy3.5 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15552814#protocol-for-labeling-antibodies-with-cy3-5-nhs-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com